Heptanal, 2-[(4-methylphenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of heptanal, featuring a phenyl group substituted at the 4-position with a methyl group, and a methylene bridge connecting to the heptanal moiety.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of heptanal with 4-methylbenzaldehyde in the presence of a strong base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate aldol product, which is then dehydrated to form the final compound.
Catalytic Methods: Another approach involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the carbon-carbon double bond between the heptanal and the 4-methylphenyl group.
Industrial Production Methods: The industrial production of Heptanal, 2-[(4-methylphenyl)methylene]- typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation to remove any impurities.
Types of Reactions:
Oxidation: Heptanal, 2-[(4-methylphenyl)methylene]- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of various substituted phenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Heptanoic acid and 4-methylbenzoic acid.
Reduction: 2-[(4-methylphenyl)methylene]heptanol.
Substitution: Various substituted 4-methylphenyl derivatives.
Scientific Research Applications
Heptanal, 2-[(4-methylphenyl)methylene]- has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Heptanal, 2-[(4-methylphenyl)methylene]- exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, influencing their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzaldehyde
4-Methylbenzaldehyde
Heptanal
Various substituted heptanals
Properties
CAS No. |
84697-09-6 |
---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(2E)-2-[(4-methylphenyl)methylidene]heptanal |
InChI |
InChI=1S/C15H20O/c1-3-4-5-6-15(12-16)11-14-9-7-13(2)8-10-14/h7-12H,3-6H2,1-2H3/b15-11+ |
InChI Key |
VHBOIZSCWFNPBM-RVDMUPIBSA-N |
SMILES |
CCCCCC(=CC1=CC=C(C=C1)C)C=O |
Isomeric SMILES |
CCCCC/C(=C\C1=CC=C(C=C1)C)/C=O |
Canonical SMILES |
CCCCCC(=CC1=CC=C(C=C1)C)C=O |
Key on ui other cas no. |
84697-09-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.